Prenylterphenyllin

Cytotoxicity p-Terphenyl KB3-1 cells

Prenylterphenyllin (CAS 959124-85-7) is a prenylated para-terphenyl derivative first isolated from the marine-derived fungus Aspergillus candidus IF10. Its molecular formula is C25H26O5 with a molecular weight of 406.47 g/mol, featuring a distinctive substitution pattern with methoxy groups at positions 3′ and 6′, a prenyl group at position 3, and hydroxy groups at positions 2′, 4, and 4′′.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 959124-85-7
Cat. No. B15567848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenylterphenyllin
CAS959124-85-7
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26O5/c1-15(2)5-6-17-13-18(9-12-21(17)27)23-22(29-3)14-20(25(30-4)24(23)28)16-7-10-19(26)11-8-16/h5,7-14,26-28H,6H2,1-4H3
InChIKeyYEVBMDOXFLFVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prenylterphenyllin (CAS 959124-85-7): A Structurally Defined p-Terphenyl Natural Product with Quantified Cytotoxic and Antibacterial Differentiation


Prenylterphenyllin (CAS 959124-85-7) is a prenylated para-terphenyl derivative first isolated from the marine-derived fungus Aspergillus candidus IF10 [1]. Its molecular formula is C25H26O5 with a molecular weight of 406.47 g/mol, featuring a distinctive substitution pattern with methoxy groups at positions 3′ and 6′, a prenyl group at position 3, and hydroxy groups at positions 2′, 4, and 4′′ [2]. The compound exhibits cytotoxic activity against human epidermoid carcinoma KB3-1 cells with an IC50 of 8.5 µg/mL and antibacterial activity against Xanthomonas oryzae and Erwinia amylovora with MICs of 20 µg/mL [1].

Why In-Class p-Terphenyl Derivatives Cannot Substitute for Prenylterphenyllin in Cytotoxicity and Antibacterial Applications


Although prenylterphenyllin belongs to a broader class of prenylated p-terphenyls, subtle structural modifications—such as hydroxylation/dehydroxylation patterns or O-methylation—profoundly alter biological activity profiles [1]. Direct comparative studies demonstrate that dehydroxylated analogs (compounds 2–4) exhibit 1.9- to 3.4-fold higher cytotoxic potency against KB3-1 cells, rendering prenylterphenyllin a distinct entity with a unique potency window [2]. Furthermore, antibacterial MIC values among p-terphenyl congeners vary by at least 2-fold depending on specific substitution patterns, underscoring that generic class substitution is scientifically unjustified without direct, quantitative evidence [3]. The following section provides the exact comparator data required for evidence-based selection.

Quantitative Differentiation of Prenylterphenyllin: Head-to-Head Cytotoxic Potency and Antibacterial MIC Comparisons


Cytotoxic Potency Against Human KB3-1 Epidermoid Carcinoma Cells: Prenylterphenyllin vs. Dehydroxyl Analogs

In a direct head-to-head comparison conducted under identical assay conditions, prenylterphenyllin (compound 1) exhibited an IC50 of 8.5 µg/mL against KB3-1 cells, whereas its dehydroxyl analogs 4''-deoxyprenylterphenyllin (2), 4''-deoxyisoterprenin (3), and 4''-deoxyterprenin (4) displayed IC50 values of 3.0, 2.5, and 4.5 µg/mL, respectively [1]. This represents a 1.9- to 3.4-fold difference in potency directly attributable to hydroxylation state variations.

Cytotoxicity p-Terphenyl KB3-1 cells

Antibacterial Activity Against Phytopathogens: Prenylterphenyllin MIC vs. Related p-Terphenyl Congeners

Prenylterphenyllin demonstrates antibacterial activity against Xanthomonas oryzae and Erwinia amylovora with a minimum inhibitory concentration (MIC) of 20 µg/mL [1]. In cross-study comparable data, a structurally related p-terphenyl (compound 10 from Aspergillus sp. YXf3) exhibits a 2-fold higher potency against E. amylovora with an MIC of 10 µg/mL [2]. This difference underscores that even minor structural variations within the p-terphenyl class translate into measurable antibacterial potency shifts.

Antibacterial Phytopathogen MIC

Mechanism-Based Selectivity: Pyrimidine Biosynthesis Inhibition Distinguishes Prenylterphenyllin from Broad-Spectrum Cytotoxics

Prenylterphenyllin arrests BALB/MK mouse keratinocyte cells in early S phase, and this cytotoxicity is reversible upon addition of exogenous pyrimidine nucleosides but not purine nucleosides [1]. This phenotype indicates selective inhibition of pyrimidine biosynthesis, a mechanism distinct from many general cytotoxic agents. While direct quantitative comparator data for this specific mechanism among p-terphenyls is lacking, the class-level inference is that prenylterphenyllin possesses a defined, reversible target engagement profile that may confer a different therapeutic index compared to analogs with alternative mechanisms.

Mechanism of Action Pyrimidine Biosynthesis Selectivity

In Vivo Antitumor Efficacy in Colorectal Cancer Xenograft Model: Evidence of Tumor Growth Suppression Without Overt Toxicity

In an HCT116 human colorectal cancer xenograft model, prenylterphenyllin administration significantly suppressed tumor growth while causing no notable effect on mouse body weight, indicating a favorable safety profile [1]. Immunohistochemical analysis revealed reduced expression of the proliferation marker Ki67 and increased expression of the apoptosis marker cleaved caspase-3 [1]. Although quantitative tumor volume inhibition percentages are not publicly disclosed in the abstracted source, the qualitative demonstration of in vivo efficacy distinguishes prenylterphenyllin from many p-terphenyl analogs that lack validated animal model data.

In Vivo Colorectal Cancer Xenograft

Evidence-Backed Application Scenarios for Prenylterphenyllin in Research and Preclinical Development


Natural Product Cytotoxicity Screening and SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on prenylated p-terphenyls should utilize prenylterphenyllin as a reference compound for the hydroxylated phenotype. Its quantified IC50 of 8.5 µg/mL against KB3-1 cells [1] serves as a benchmark to evaluate the potency shifts induced by dehydroxylation (compounds 2–4 exhibiting 1.9- to 3.4-fold lower IC50 values [1]). This head-to-head comparator data enables precise quantification of substituent effects on cytotoxicity.

Agricultural Antibacterial Discovery Programs Targeting Phytopathogens

Agricultural research groups focused on controlling Xanthomonas oryzae and Erwinia amylovora can benchmark prenylterphenyllin's MIC of 20 µg/mL [1] against other natural product leads. The cross-study comparable data showing a related p-terphenyl with an MIC of 10 µg/mL [2] provides a quantitative threshold for lead optimization efforts aiming to improve antibacterial potency through structural modification.

Mechanism-Focused Cancer Biology: Pyrimidine Metabolism Interrogation

Investigators studying the role of pyrimidine biosynthesis in cancer cell proliferation can employ prenylterphenyllin as a selective tool compound. Its ability to arrest cells in S phase with rescue by exogenous pyrimidines [3] offers a defined, reversible phenotype not observed with general cytotoxics. This property supports experiments designed to dissect metabolic dependencies in tumor models.

Preclinical Colorectal Cancer Drug Discovery and Proof-of-Concept Studies

Given its demonstrated in vivo tumor growth suppression in the HCT116 xenograft model without overt toxicity [4], prenylterphenyllin represents a validated starting point for colorectal cancer drug discovery programs. Procurement of this compound is justified for follow-on studies investigating p53-dependent and -independent mechanisms, as well as for combinatorial regimen screening in animal models.

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